Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 3,5-Difluoro-4-Fluorophenyl Analog
The target compound exhibits a computed XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. In contrast, the 3,5-difluoro-4-[(1-(4-fluorophenyl)pyrazol-3-yl)methoxy]benzaldehyde analog, with three fluorine atoms, is expected to have a higher logP (estimated >3.5 based on additive atom contributions), making the target compound less lipophilic and potentially offering superior aqueous solubility and a more favorable ADME profile for oral bioavailability .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde (estimated >3.5) |
| Quantified Difference | Δ > +0.6 units (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) vs. structure-based estimate for comparator. |
Why This Matters
A lower logP can translate to better solubility and reduced off-target binding, a critical selection factor when procuring fragments for hit identification in biochemical assays.
- [1] PubChem Compound Summary for CID 52810448, 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde. National Center for Biotechnology Information (NCBI). View Source
